![molecular formula C30H36N2O4S B1258423 [(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
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Overview
Description
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone is a member of 1-benzothiophenes.
Scientific Research Applications
Chemical Optimization and Antagonist Development
In the realm of medicinal chemistry, a related compound, PF-4254196, was identified as a potent CCR2 antagonist with an improved cardiovascular profile. This compound, similar in structure to the one , was developed through systematic optimization, showcasing the utility of such molecules in drug development (Hughes et al., 2011).
Antimicrobial Activity Studies
Studies involving similar compounds, such as the synthesis of pyridine derivatives including benzothiazoles, have been conducted to explore their antimicrobial activities. These compounds exhibited variable and modest activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cardiovascular Research
In cardiovascular research, derivatives of the compound, specifically methanandamide and its analogs, have been studied for their effects on nitric oxide production in rabbit aortic endothelial cells. This research provides insight into the cardiovascular implications and therapeutic potentials of such compounds (McCollum, Howlett, & Mukhopadhyay, 2007).
Photoreactive Studies for Synthesis of Organic Compounds
The compound's structural analogs have been used in photoreactive studies for the synthesis of new organic scaffolds, such as angular pentacyclic compounds. These studies are significant for green chemistry and convenient synthesis methodologies in organic chemistry (Dalal, Khanna, Kumar, & Kamboj, 2017).
properties
Product Name |
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone |
---|---|
Molecular Formula |
C30H36N2O4S |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-(4-benzylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H36N2O4S/c1-2-35-30-24(12-8-18-33)25(26-21-37-28-13-7-6-11-23(26)28)19-27(36-30)29(34)32-16-14-31(15-17-32)20-22-9-4-3-5-10-22/h3-7,9-11,13,19,21,24-25,30,33H,2,8,12,14-18,20H2,1H3/t24-,25+,30-/m1/s1 |
InChI Key |
RHQPDZCTKOVIKR-UNHDOIQYSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H](C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CSC5=CC=CC=C54)CCCO |
Canonical SMILES |
CCOC1C(C(C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CSC5=CC=CC=C54)CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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